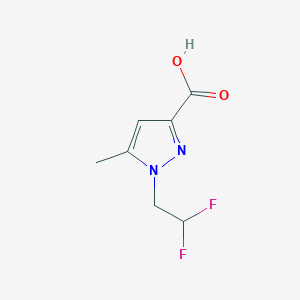

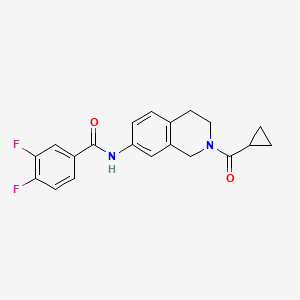

4-Ethyl-5-fluoro-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethyl-5-fluoro-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrimidine derivative and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antibacterial Activity

This chemical compound has been explored in the synthesis of novel chromone-pyrimidine coupled derivatives. A study demonstrated the environmentally friendly synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. These derivatives showcased significant in vitro antibacterial and antifungal activities. The study provided insights into the antimicrobial selectivity and safety of these compounds, indicating potential as oral drug candidates due to their non-cytotoxic nature in human cancer cell lines and non-toxicity in acute oral toxicity studies (Tiwari et al., 2018).

Antitumor Activity

A novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines were designed as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis. These compounds showed micromolar to submicromolar antiproliferative potencies against various tumor cell lines, suggesting potential for cancer treatment. The study indicated that these compounds could bind and inhibit key enzymes involved in cancer cell proliferation, offering a promising lead for further development of multitargeted antifolate antitumor agents (Liu et al., 2015).

Synthesis and Characterization

The compound's relevance extends to its role in the synthesis of amino-5-arylsulfonylpyrimidines, demonstrating its versatility in the generation of various biologically active molecules. These efforts underscore the importance of the compound in developing new pharmacophores with diverse biological activities (Santilli et al., 1971).

Antibacterial Agents Synthesis

Research into pyridonecarboxylic acids as antibacterial agents highlighted the synthesis of compounds with significant activity against various pathogens. This underlines the compound's utility in the discovery and development of new antibacterial agents, contributing to the ongoing effort to combat antibiotic-resistant bacteria (Egawa et al., 1984).

Mechanism of Action

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule .

properties

IUPAC Name |

4-ethyl-5-fluoro-6-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3O3S/c1-3-9-10(12)11(14-7-13-9)18-8-4-5-15(6-8)19(2,16)17/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLQCZUSNJOUNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-5-fluoro-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828949.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2828950.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide](/img/structure/B2828951.png)

![2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid](/img/structure/B2828953.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2828957.png)

![1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate](/img/structure/B2828958.png)

![2-amino-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2828964.png)

![2,2-Dimethyl-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2828967.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2828968.png)